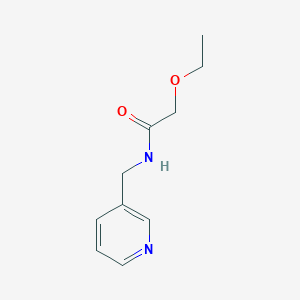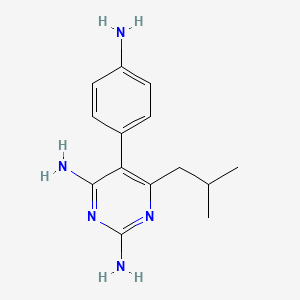
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This compound, in particular, has garnered interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- typically involves multi-step organic reactions. The starting materials often include substituted anilines and isobutyl derivatives. The reaction conditions may involve:
Condensation reactions: Combining aniline derivatives with formamide or other carbonyl-containing compounds.
Cyclization reactions: Forming the pyrimidine ring through cyclization of intermediate compounds.
Amination reactions: Introducing amino groups through nucleophilic substitution or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pyrimidinediamine derivatives: Compounds with similar core structures but different substituents.
Aniline derivatives: Compounds with similar aromatic amine groups.
Isobutyl derivatives: Compounds with similar alkyl side chains.
Uniqueness
2,4-Pyrimidinediamine, 5-(4-aminophenyl)-6-(2-methylpropyl)- is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its uniqueness lies in its potential to interact with specific molecular targets and its versatility in various applications.
Eigenschaften
CAS-Nummer |
634199-55-6 |
|---|---|
Molekularformel |
C14H19N5 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
5-(4-aminophenyl)-6-(2-methylpropyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H19N5/c1-8(2)7-11-12(13(16)19-14(17)18-11)9-3-5-10(15)6-4-9/h3-6,8H,7,15H2,1-2H3,(H4,16,17,18,19) |
InChI-Schlüssel |
UVGVQFLMODQCIO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12589521.png)

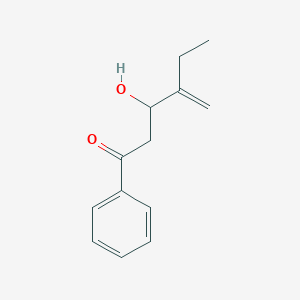
![N-{2-[(1-Bromo-2-naphthyl)oxy]ethyl}-3-methoxypropan-1-amine](/img/structure/B12589548.png)
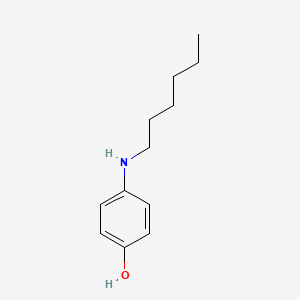
![2-Propanethiol, 2-methyl-1-[methyl[2-(2-pyridinyl)ethyl]amino]-](/img/structure/B12589557.png)
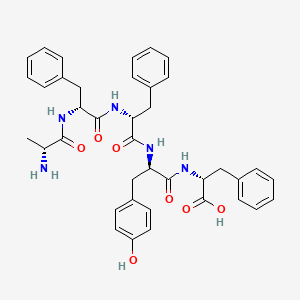
![N-(1-Methyl-1H-pyrazol-3-yl)-N-[(pyridin-4-yl)methyl]thiourea](/img/structure/B12589563.png)
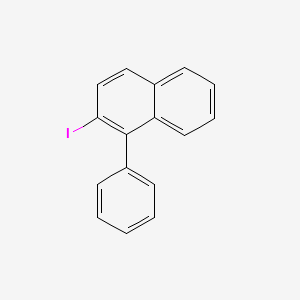
![2-{[2-(4-Fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}-N-isopropylacetamide](/img/structure/B12589575.png)
![1,1',1'',1'''-{Oxybis[(4,1-phenylene)ethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12589579.png)
boranyl](/img/structure/B12589583.png)
